1-(4-Bromo-2-chloro-6-methylphenyl)piperazine
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Overview
Description
1-(4-Bromo-2-chloro-6-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring, which is further connected to a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-chloro-6-methylphenyl)piperazine typically involves the reaction of 4-bromo-2-chloro-6-methylaniline with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-chloro-6-methylphenyl)piperazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert the compound into different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophiles, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative, while oxidation may introduce hydroxyl or carbonyl groups .
Scientific Research Applications
1-(4-Bromo-2-chloro-6-methylphenyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chloro-6-methylphenyl)piperazine involves its interaction with specific molecular targets in biological systems. The piperazine moiety is known to interact with neurotransmitter receptors, enzymes, and ion channels, leading to various pharmacological effects. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-chlorophenyl)piperazine
- 1-(4-Chloro-2-methylphenyl)piperazine
- 1-(4-Bromo-2-methylphenyl)piperazine
Uniqueness
1-(4-Bromo-2-chloro-6-methylphenyl)piperazine is unique due to the specific combination of bromine, chlorine, and methyl groups on the phenyl ring. This unique substitution pattern can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from other piperazine derivatives .
Properties
IUPAC Name |
1-(4-bromo-2-chloro-6-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2/c1-8-6-9(12)7-10(13)11(8)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOAGKALMNGGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCNCC2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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